1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromeno-pyrrole system, and an isopropoxyphenyl group
Preparation Methods
The synthesis of 1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. .
Scientific Research Applications
1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The thiazole ring, for instance, can interact with various enzymes and receptors, modulating their activity. The chromeno-pyrrole system may also play a role in the compound’s biological activity by affecting cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Ixabepilone: A compound with a similar structural motif used in cancer treatment.
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which contribute to their unique properties and applications.
Properties
Molecular Formula |
C25H22N2O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6,7-dimethyl-1-(3-propan-2-yloxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22N2O4S/c1-13(2)30-17-7-5-6-16(12-17)21-20-22(28)18-10-14(3)15(4)11-19(18)31-23(20)24(29)27(21)25-26-8-9-32-25/h5-13,21H,1-4H3 |
InChI Key |
HKQRZIZWNSWIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)OC(C)C |
Origin of Product |
United States |
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